2-Chloro-3-bromo-6-iodonitrobenzene

Vue d'ensemble

Description

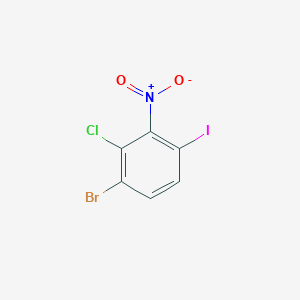

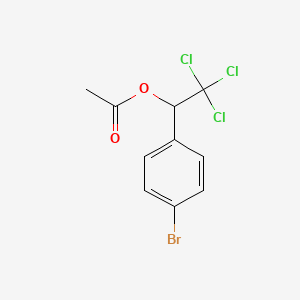

2-Chloro-3-bromo-6-iodonitrobenzene is an organic compound with the molecular formula C6H2BrClINO2. It has a molecular weight of 362.35 . It is used in research and is considered an organic building block .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, bromine, iodine, and a nitro group attached. The exact positions of these groups on the benzene ring can be deduced from the name of the compound .Applications De Recherche Scientifique

Electron Paramagnetic Resonance Studies

Research by Kitagawa, Layloff, and Adams (1963) in "Analytical Chemistry" highlights the electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, including those derived from iodonitrobenzenes, which shed light on the behavior of nitrobenzene anion radicals in various halogenated derivatives (Kitagawa, Layloff, & Adams, 1963).

Photoelectrochemical Dehalogenation

A study by Compton, Dryfe, and Fisher (1994) in the "Journal of The Chemical Society-Perkin Transactions 1" discusses the photoelectrochemical dehalogenation of halonitrobenzenes, including the behavior of p-iodonitrobenzene. This research provides insights into the mechanisms of halide loss and formation of radical anions in these compounds (Compton, Dryfe, & Fisher, 1994).

Halogenation Processes

Bovonsombat and Mcnelis (1993) in their work published in "Synthesis" explore the ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts. Their research includes the formation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, relevant to understanding the halogenation processes of compounds like 2-chloro-3-bromo-6-iodonitrobenzene (Bovonsombat & Mcnelis, 1993).

Studies on Halogenated Benzene Cations

Kwon, Kim, and Kim (2002) in "Journal of Chemical Physics" conducted vibrational spectra studies of halobenzene cations, including chloro-, bromo-, and iodobenzene. This research provides valuable information on the behavior of these cations under various conditions, pertinent to compounds like this compound (Kwon, Kim, & Kim, 2002).

Decomposition of Halonitrobenzene Anion Radicals

Lawless and Hawley (1969) in "Journal of Electroanalytical Chemistry" studied the electrochemical reduction of several halonitrobenzenes, providing insights into the decomposition of anion radicals and the formation of neutral nitrophenyl radicals, relevant to compounds like this compound (Lawless & Hawley, 1969).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-3-bromo-6-iodonitrobenzene is the carbon atoms in organic compounds. This compound is often used in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling . The carbon atoms in the organic compounds are the sites where new bonds are formed during these reactions .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the compound undergoes a transmetalation process, where it transfers its organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation. In the Suzuki–Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds . The downstream effects include the production of new organic compounds with desired properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This leads to the synthesis of new organic compounds . The specific molecular and cellular effects depend on the nature of the organic compounds produced.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a catalyst (such as palladium in the Suzuki–Miyaura cross-coupling ), and the solvent used. The compound’s stability can also be affected by factors such as light, heat, and moisture.

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSYSSPRVSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)

![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)